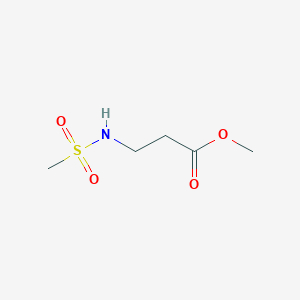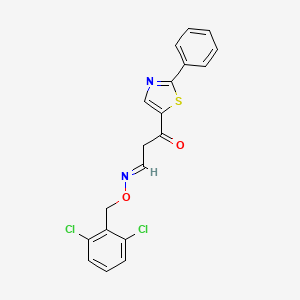![molecular formula C19H15BrN4O3 B2573938 1-{[(2-bromophenyl)carbamoyl]methyl}-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxamide CAS No. 1251618-85-5](/img/structure/B2573938.png)
1-{[(2-bromophenyl)carbamoyl]methyl}-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(2-bromophenyl)carbamoyl]methyl}-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a dihydropyrimidine core, which is a common structural motif in many biologically active molecules.
准备方法
The synthesis of 1-{[(2-bromophenyl)carbamoyl]methyl}-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyrimidine core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the 2-bromophenyl group: This step often involves a nucleophilic substitution reaction where a brominated aromatic compound is reacted with the dihydropyrimidine intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反应分析
1-{[(2-bromophenyl)carbamoyl]methyl}-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
科学研究应用
1-{[(2-bromophenyl)carbamoyl]methyl}-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-{[(2-bromophenyl)carbamoyl]methyl}-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions at the molecular level. These interactions can lead to changes in the activity of the target, ultimately affecting various biochemical pathways.
相似化合物的比较
Similar compounds to 1-{[(2-bromophenyl)carbamoyl]methyl}-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxamide include other dihydropyrimidine derivatives, such as:
- 1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxamide
- 1-{[(2-fluorophenyl)carbamoyl]methyl}-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxamide
These compounds share a similar core structure but differ in the substituents on the aromatic ring. The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets.
属性
IUPAC Name |
1-[2-(2-bromoanilino)-2-oxoethyl]-6-oxo-2-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O3/c20-14-8-4-5-9-15(14)23-16(25)11-24-18(12-6-2-1-3-7-12)22-10-13(17(21)26)19(24)27/h1-10H,11H2,(H2,21,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVXJIZKUBGGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)NC3=CC=CC=C3Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2573855.png)
![methyl4-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2573856.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B2573858.png)
![2-{4-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-3-carbonitrile](/img/structure/B2573859.png)
![[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2573860.png)



![2-((2-chloro-6-fluorobenzyl)thio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573867.png)
![1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2573868.png)
![1-Cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2573872.png)

![N-(4-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2573877.png)
![3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile](/img/structure/B2573878.png)
